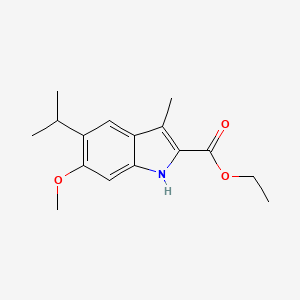

















|
REACTION_CXSMILES
|
Cl.[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[O:12][CH3:13])([CH3:4])[CH3:3].N([O-])=O.[Na+].C([O-])(=O)C.[Na+].[C:23]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:24][C:25]([CH3:27])=O.[OH-].[K+]>O.C(O)C>[CH2:30]([O:29][C:23]([C:24]1[NH:11][C:8]2[C:9]([C:25]=1[CH3:27])=[CH:10][C:5]([CH:2]([CH3:4])[CH3:3])=[C:6]([O:12][CH3:13])[CH:7]=2)=[O:28])[CH3:31] |f:0.1,2.3,4.5,7.8|
|


|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
4-Isopropyl-3-methoxy-phenylamine HCl salt
|
|
Quantity
|
3.1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)C1=C(C=C(C=C1)N)OC
|
|
Name
|
Ice Methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.42 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.26 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
ice
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
diazonium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for five minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
ADDITION
|
|
Details
|
HCl was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 45 min
|
|
Duration
|
45 min
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at zero degrees C
|
|
Type
|
WAIT
|
|
Details
|
for 3.5 hours
|
|
Duration
|
3.5 h
|
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was stored at −10 C for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAC
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure to a liquid residue
|
|
Type
|
ADDITION
|
|
Details
|
In a separate flask, mixed 100 ml EtOH
|
|
Type
|
ADDITION
|
|
Details
|
was mixed slowly with 22 ml acetyl chloride
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
, and added the residue
|
|
Type
|
ADDITION
|
|
Details
|
was added via pipette over 10 min
|
|
Duration
|
10 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a slurry
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with hexanes
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1NC2=CC(=C(C=C2C1C)C(C)C)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 32.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |